2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile

Type 2 Diabetes α-Glucosidase Inhibition Maltase Inhibitor

2-(2-Phenyl-2H-1,2,3-triazol-4-yl)acetonitrile (CAS 64404-12-2) is a heterocyclic building block belonging to the 2-aryl-2H-1,2,3-triazole class, with the molecular formula C10H8N4 and a molecular weight of 184.20 g/mol. The compound bears a nitrile (-CH₂CN) substituent at the 4-position of the triazole ring and an N(2)-phenyl group, distinguishing it from the more common N(1)-phenyl regioisomer.

Molecular Formula C10H8N4
Molecular Weight 184.20
CAS No. 64404-12-2
Cat. No. B3371223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile
CAS64404-12-2
Molecular FormulaC10H8N4
Molecular Weight184.20
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=CC(=N2)CC#N
InChIInChI=1S/C10H8N4/c11-7-6-9-8-12-14(13-9)10-4-2-1-3-5-10/h1-5,8H,6H2
InChIKeyAFXYZYXQJOHKGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenyl-2H-1,2,3-triazol-4-yl)acetonitrile (CAS 64404-12-2): Procurement-Grade Physicochemical & Structural Baseline


2-(2-Phenyl-2H-1,2,3-triazol-4-yl)acetonitrile (CAS 64404-12-2) is a heterocyclic building block belonging to the 2-aryl-2H-1,2,3-triazole class, with the molecular formula C10H8N4 and a molecular weight of 184.20 g/mol . The compound bears a nitrile (-CH₂CN) substituent at the 4-position of the triazole ring and an N(2)-phenyl group, distinguishing it from the more common N(1)-phenyl regioisomer [1]. It is commercially supplied at 95% purity with full analytical documentation including MSDS, NMR, HPLC, and LC-MS . The nitrile group serves as a versatile synthetic handle for further derivatization into carboxylic acids, amines, and heterocycles, positioning this compound as a key intermediate in medicinal chemistry programs targeting metabolic diseases and kinase-driven pathologies [1].

Why 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)acetonitrile Cannot Be Swapped with N(1)-Regioisomers or Non-Nitrile Triazole Analogs


The 2-phenyl-2H-1,2,3-triazole scaffold is structurally and electronically distinct from its 1-phenyl-1H regioisomer and other triazole positional isomers (e.g., 1,2,4-triazoles). Evidence shows that 2-phenyl-2H-1,2,3-triazole derivatives (Series B) contain potent yeast α-glucosidase (MAL12) inhibitors, while the corresponding 1-phenyl-1H series (Series A) did not produce the same hit profile under identical screening conditions [1]. Furthermore, the 2-phenyl regioisomer exhibits a relatively flat molecular geometry with small dihedral angles (~2.4°) between the triazolyl and phenyl rings, contrasting with the 'V'-shaped 1-phenyl isomer (dihedral angle ~88°) [2]. This conformational difference directly impacts target binding and cannot be replicated by simple regioisomeric substitution. Additionally, the nitrile group at the 4-position provides distinct reactivity (e.g., hydrolysis, reduction, cycloaddition) not available in carboxaldehyde or hydroxymethyl analogs; substituting with a non-nitrile analog eliminates the synthetic versatility that makes this building block valuable in lead optimization campaigns [1].

Quantitative Differentiation Evidence for 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)acetonitrile vs. Closest Analogs


2-Phenyl-2H-1,2,3-Triazoles vs. 1-Phenyl-1H-1,2,3-Triazoles: Divergent α-Glucosidase (MAL12) Inhibitory Activity in a 60-Compound Head-to-Head Screen

In a systematic screen of 60 non-glycosidic triazole derivatives tested at 500 μM against baker's yeast α-glucosidase (MAL12), the 2-phenyl-2H-1,2,3-triazole series (Series B) produced potent maltase inhibitors, while the 1-phenyl-1H series (Series A) did not yield hits exceeding the ≥60% inhibition threshold. Across the entire library, MAL12 inhibition reached up to 99.4%, with IC₅₀ values ranging from 54 to 482 μM for MAL12 [1]. This head-to-head comparison demonstrates that the N(2)-phenyl regiochemistry is a critical determinant of α-glucosidase inhibitory activity; compounds bearing the N(1)-phenyl substitution cannot be assumed to achieve equivalent potency in this target context [1].

Type 2 Diabetes α-Glucosidase Inhibition Maltase Inhibitor Regioisomeric Differentiation

2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde (2b) vs. 1-Phenyl-1H-1,2,3-Triazol-4-yl Methyl Benzoate (1a): Crystal Structure-Based α-Glycosidase Activity Comparison

Crystallographic analysis of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde (2b) and (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate (1a) revealed that compound 2b exhibits much greater α-glycosidase inhibitory activity than 1a, which showed only mild activity [1]. The structural basis for this difference lies in molecular geometry: 2b is relatively flat with a dihedral angle of only 2.44(7)° between the triazolyl and phenyl rings, while 1a adopts a 'V'-shaped conformation with a dihedral angle of 88.11(4)° between the phenyltriazolyl-CH₂ and phenyl-CO₂CH₂ moieties [1].

α-Glycosidase Inhibition Crystal Structure Conformational Analysis Type 2 Diabetes

1,2,3-Triazole as an Amide Bioisostere: 5-Fold Potency Gain Over the Parent Amide in HIV-1 Vif Antagonists

Replacement of the amide functionality in RN-18 (IC₅₀ = 6 μM) by an isosteric 1,2,3-triazole resulted in compound 1d with an IC₅₀ of 1.2 μM — a 5-fold improvement in HIV-1 Vif antagonistic potency [1]. Further optimization of the triazole scaffold yielded compounds with sub-nanomolar potency, including 5ax (IC₅₀ = 0.01 μM) and 2ey (IC₅₀ = 0.4 μM) [1]. This demonstrates that the 1,2,3-triazole ring, when used as a metabolically stable amide bioisostere, can deliver substantial potency enhancements over the parent amide-containing lead compound.

HIV-1 Vif Antagonist Bioisostere Replacement Amide-to-Triazole Antiviral Drug Discovery

Nitrile-Containing Triazoles as Versatile Synthetic Intermediates: Access to Carboxylic Acid, Amine, and Heterocycle Derivatives Not Available from Carboxaldehyde Analogs

The acetonitrile (-CH₂CN) group at the 4-position of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile enables downstream transformations (hydrolysis to carboxylic acids, reduction to primary amines, cycloaddition to tetrazoles and other heterocycles) that are not accessible from the corresponding 4-carboxaldehyde derivative [1]. The nitrile moiety provides a two-carbon spacer between the triazole core and the derived functional group, offering additional conformational flexibility compared to directly attached carbonyl derivatives. This synthetic versatility has been exploited in patent literature for preparing kinase inhibitor intermediates and insecticidal triazole compounds [2] [3].

Synthetic Versatility Nitrile Hydrolysis Click Chemistry Medicinal Chemistry Building Block

Optimal Research and Industrial Application Scenarios for 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)acetonitrile Based on Validated Evidence


Type 2 Diabetes Drug Discovery: α-Glucosidase (Maltase) Inhibitor Lead Optimization

Based on direct evidence that 2-phenyl-2H-1,2,3-triazole derivatives yield potent yeast α-glucosidase (MAL12) inhibitors with IC₅₀ values as low as 54 μM and inhibition up to 99.4%, while the 1-phenyl regioisomer is inactive [7], this compound is ideally suited as a starting scaffold for anti-diabetic lead optimization. The nitrile group can be hydrolyzed to the carboxylic acid for improved solubility or converted to amine derivatives for SAR exploration. The near-planar geometry of the 2-phenyl-2H scaffold (dihedral angle ~2.4°) [6] is structurally correlated with enhanced α-glycosidase inhibition, providing a rational basis for structure-guided design.

HIV-1 Vif Antagonist Development: Amide Bioisostere Replacement Strategy

The 1,2,3-triazole ring is a validated amide bioisostere that has demonstrated a 5-fold potency improvement (from IC₅₀ = 6 μM to 1.2 μM) and up to 600-fold improvement with further optimization (IC₅₀ = 0.01 μM) in HIV-1 Vif antagonism [7]. 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)acetonitrile provides a pre-functionalized triazole scaffold with a nitrile handle for further diversification, enabling medicinal chemists to explore amide-to-triazole replacement in antiviral programs targeting protein-protein interactions.

Kinase Inhibitor Intermediate: Triazole-Containing Patent Scaffolds for Oncology Indications

Patents from Vertex Pharmaceuticals and other organizations disclose triazole compounds as protein kinase inhibitors targeting GSK-3, Aurora kinases, FLT-3, and c-KIT [7] [6]. The 2-phenyl-2H-1,2,3-triazole scaffold with a 4-nitrile substituent serves as a key intermediate in preparing these kinase-targeted libraries. The nitrile moiety can be converted to amides, amines, and heterocycles for kinase hinge-binding motif exploration, supporting hit-to-lead and lead optimization campaigns in oncology.

Agrochemical Intermediate: Insecticidal (Substituted Phenyl)-Triazolyl-(Substituted Phenyl) Molecules

Dow AgroSciences patent literature explicitly describes the use of triazolyl acetonitrile intermediates in preparing substituted phenyl-triazolyl-phenyl insecticides [7]. The 2-phenyl-2H-1,2,3-triazole core with a nitrile handle provides a modular scaffold for agrochemical discovery, where the nitrile group can be further elaborated to tune physicochemical properties for crop protection applications.

Quote Request

Request a Quote for 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.